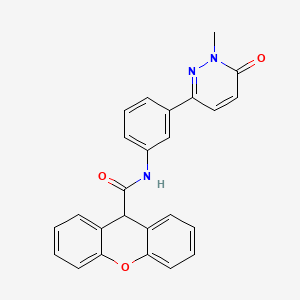
2-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)acetamide
カタログ番号 B2654709
CAS番号:
893996-26-4
分子量: 396.51
InChIキー: SARLRYNXKVOTKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule with two 4-methoxyphenyl groups, a 4-methylthiazol group, and an acetamide group. These groups are common in many organic compounds and can contribute various properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information on the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely depend on the functional groups present and their positions in the molecule .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. Some properties might be predicted based on the structure of the compound .科学的研究の応用
Synthesis and Molecular Docking
- Conventional vs. Microwave-Assisted Synthesis : A study explored the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide using both conventional and microwave-assisted protocols. This research aimed at optimizing reaction conditions to improve yields and reduce reaction times. The synthesized compounds were evaluated for their inhibition potential against various enzymes, highlighting the relevance of structural modifications on biological activities (Virk et al., 2018).
Biological Activities
- Protein Tyrosine Phosphatase 1B Inhibitors : The synthesis and evaluation of 2-(4-methoxyphenyl)ethyl acetamide derivatives for inhibitory activity against PTP1B, a target for antidiabetic drugs, were reported. These compounds were tested in vivo for their antidiabetic potential, showcasing the importance of chemical modification in enhancing biological efficacy (Saxena et al., 2009).
Structural Studies
- Spatial Orientations in Anion Coordination : Research on N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide demonstrated its unique spatial orientation impacting anion coordination. This study provides insights into how the structural design of compounds can influence their intermolecular interactions, crucial for developing sensor or separation technologies (Kalita & Baruah, 2010).
Antimicrobial Evaluation
- Novel Imines and Thiazolidinones : The synthesis and antimicrobial evaluation of compounds derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide highlight the ongoing efforts to develop new antimicrobial agents. These studies underscore the potential of acetamide derivatives in contributing to the discovery of new therapeutic agents (Fuloria et al., 2009).
Antioxidant Activity
- Coordination Complexes and Antioxidant Activity : A study focused on pyrazole-acetamide derivatives synthesized and characterized for their coordination with Co(II) and Cu(II) ions. The research evaluated the antioxidant activity of these compounds, demonstrating the role of molecular structure in modulating biological properties (Chkirate et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-15-20(28-22(24-15)17-6-10-19(27-3)11-7-17)12-13-23-21(25)14-16-4-8-18(26-2)9-5-16/h4-11H,12-14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARLRYNXKVOTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

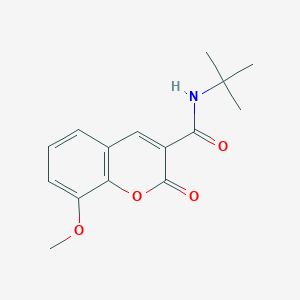
![4-[benzyl(ethyl)sulfamoyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2654630.png)
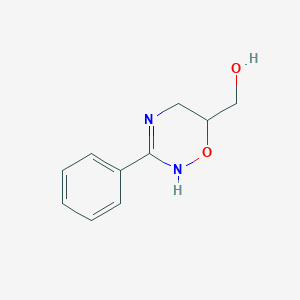
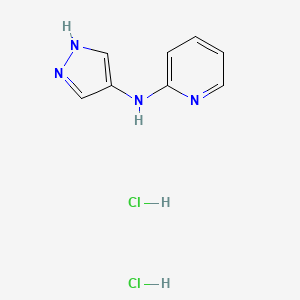
![2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole](/img/structure/B2654633.png)
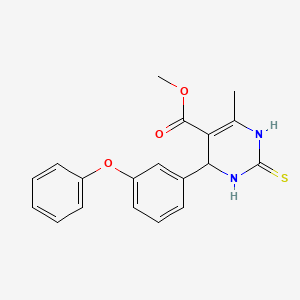

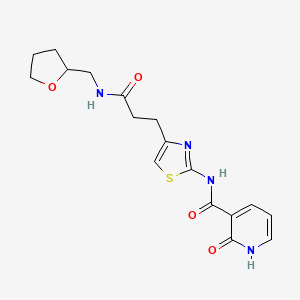
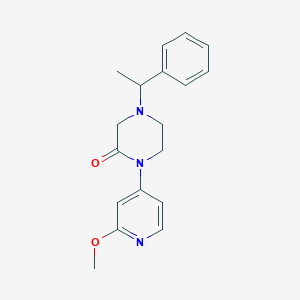



![(E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2654647.png)
